Bromotrifluoroethylene

Dielectric polymers Energy storage Fluoropolymer crystallization

Bromotrifluoroethylene (BTFE, CAS 598-73-2) is a halogenated ethylene derivative with the chemical formula F₂C=CBrF. It is a highly flammable, colorless gas at ambient conditions that can polymerize spontaneously unless inhibited.

Molecular Formula C2BrF3
Molecular Weight 160.92 g/mol
CAS No. 598-73-2
Cat. No. B1204643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromotrifluoroethylene
CAS598-73-2
Synonymsbromotrifluoroethylene
Molecular FormulaC2BrF3
Molecular Weight160.92 g/mol
Structural Identifiers
SMILESC(=C(F)Br)(F)F
InChIInChI=1S/C2BrF3/c3-1(4)2(5)6
InChIKeyAYCANDRGVPTASA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromotrifluoroethylene (BTFE, CAS 598-73-2): Technical Specifications and Procurement Parameters for Fluoropolymer Monomers


Bromotrifluoroethylene (BTFE, CAS 598-73-2) is a halogenated ethylene derivative with the chemical formula F₂C=CBrF. It is a highly flammable, colorless gas at ambient conditions that can polymerize spontaneously unless inhibited [1]. As a specialty fluoromonomer, BTFE serves as a critical building block for synthesizing functionalized trifluorovinyl compounds via organometallic intermediates [2] and as a comonomer in high-performance fluoropolymers and fluoroelastomers. Its procurement is typically driven by applications demanding tailored dielectric properties, enhanced crosslinking efficiency in elastomer cure systems, or specific polymer microstructure modifications unattainable with alternative halogenated ethylene monomers [3][4].

Bromotrifluoroethylene Procurement Rationale: Why Chlorotrifluoroethylene, Hexafluoropropylene, and Other Fluoroolefins Are Not Interchangeable


Bromotrifluoroethylene (BTFE) cannot be generically substituted with chlorotrifluoroethylene (CTFE), hexafluoropropylene (HFP), or tetrafluoroethylene (TFE) in performance-critical copolymer applications due to fundamental differences in monomer size, reactivity, and the resulting polymer microstructure. BTFE's distinct steric and electronic profile, arising from the bromine substituent versus chlorine (CTFE) or perfluorinated groups (HFP, TFE), dictates its copolymerization kinetics, leading to unique chain regioregularity and defect inclusion behavior that directly impacts crystalline phase stabilization and dielectric performance [1]. Furthermore, the carbon-bromine bond serves as a specific, thermally labile crosslinking site in fluoroelastomer formulations, a functional attribute absent in CTFE, HFP, or TFE, which is essential for achieving desired cure states and mechanical properties [2][3].

Bromotrifluoroethylene (BTFE) Quantitative Performance Evidence Guide: Verified Differentiation Data for Scientific Selection


Crystalline Phase Stabilization and Energy Density: P(VDF-BTFE) vs. P(VDF-CTFE) and P(VDF-HFP) Copolymers

In poly(vinylidene fluoride) (PVDF)-based dielectric copolymers, the incorporation of bromotrifluoroethylene (BTFE) at low concentrations (< 2 mol%) uniquely stabilizes the electroactive γ-phase. This is in direct contrast to the commercially prevalent copolymers poly(vinylidene fluoride-co-chlorotrifluoroethylene), P(VDF-CTFE), and poly(vinylidene fluoride-co-hexafluoropropylene), P(VDF-HFP), which predominantly adopt the non-polar α-phase under similar low comonomer content conditions [1][2]. The stabilization of the γ-phase in P(VDF-BTFE) eliminates the requirement for a field-induced α-to-β phase transformation to achieve high energy storage, enabling a discharged energy density of 20.8 J/cm³ at an applied electric field of 716 MV/m, which represents a significant performance benchmark in the class [2].

Dielectric polymers Energy storage Fluoropolymer crystallization

Compositional Range of Nonpolar Phase Stability: P(VDF-BTFE) vs. P(VDF-CTFE) and P(VDF-HFP)

First-principles simulations have quantified that the nonpolar phase of P(VDF-BTFE) remains the thermodynamic ground state over a substantially larger range of comonomer concentrations compared to its chlorine- and perfluorinated-analogs. Specifically, it is predicted that a P(VDF-BTFE) copolymer with a high BTFE content can achieve significantly higher energy density at low applied electric fields than a 9% P(VDF-CTFE) copolymer, which is a standard benchmark composition [1]. This indicates that BTFE is a more effective defect for disrupting the polar ferroelectric phase, offering a wider compositional window for tuning relaxor ferroelectric properties.

Dielectric materials Phase transition First-principles simulation

Polymer Microstructure and Regioregularity Control in VDF Copolymerization

The copolymerization of vinylidene fluoride (VDF) with bromotrifluoroethylene (BTFE) yields polymers with different regioregularity compared to previously reported PVDF-based copolymers with CTFE or HFP. This is attributed to the distinct size and reactivity of the BTFE monomer, which is intermediate between that of CTFE and HFP [1]. The resulting molecular defects (single BTFE units and BTFE runs) exhibit unique inclusion/exclusion behavior within the crystalline lattice, with single BTFE defects destabilizing the ferroelectric β-phase, while excluded defects reduce crystallite size and expand interlamellar regions [2]. This level of microstructural control is specific to BTFE and cannot be replicated by CTFE or HFP.

Polymer chemistry Copolymerization Microstructure control

Crosslinking Efficiency in Fluoroelastomers: BTFE as a Cure-Site Monomer vs. Non-Functionalized Alternatives

In fluoroelastomer formulations, the incorporation of bromotrifluoroethylene (BTFE) units at low levels (e.g., 0.5-3 mol%) introduces reactive carbon-bromine bonds that function as efficient crosslinking sites during peroxide curing. This is a functional attribute absent in non-halogenated or chlorine-containing analog monomers like tetrafluoroethylene (TFE), hexafluoropropylene (HFP), or chlorotrifluoroethylene (CTFE) [1][2]. The resulting bromine-containing copolymer, when blended with a peroxide curative, a coagent (e.g., triallyl isocyanurate), and a divalent metal oxide, yields a cured article with enhanced resistance to heat, solvents, and creep, directly addressing a key industrial need for easy-to-cure, high-performance fluoroelastomers [1]. The bromine content, specified to be at least 0.05 weight percent in the copolymer, provides a quantifiable measure of cure-site density, directly correlating with crosslink density and final part properties [1].

Fluoroelastomer Crosslinking Cure-site monomer

Acute Inhalation Toxicity Profile: BTFE vs. Other Fluoromonomers

The acute inhalation toxicity of bromotrifluoroethylene (BTFE) has been quantified in rat models, with a reported LC₀ of 279 ppm over a 4-hour exposure period [1]. While all fluoromonomers present significant inhalation hazards requiring stringent engineering controls, this specific numeric value allows for direct risk assessment and comparison against alternative monomers like tetrafluoroethylene (TFE) or hexafluoropropylene (HFP), for which toxicological data may differ [2]. Understanding the precise toxicological profile is mandatory for safe handling, facility design, and regulatory compliance, making this quantitative data a crucial procurement and operational parameter.

Toxicology Industrial hygiene Monomer safety

Bromotrifluoroethylene (BTFE) Procurement Scenarios: Validated Industrial and Research Applications


High-Energy-Density Polymer Film Capacitors

Procurement of BTFE is justified for synthesizing P(VDF-BTFE) dielectric copolymers intended for advanced film capacitors. The unique ability of BTFE to stabilize the γ-phase at low concentrations (<2 mol%) enables a discharged energy density of 20.8 J/cm³ at 716 MV/m without requiring complex post-processing or field-induced phase transformations [1]. This performance metric, combined with the wider compositional stability range of the nonpolar phase demonstrated by first-principles simulations [2], positions BTFE-based copolymers as a superior choice over P(VDF-CTFE) or P(VDF-HFP) alternatives for next-generation energy storage devices in electric vehicles, pulsed-power systems, and power electronics.

Peroxide-Curable Fluoroelastomers for Extreme Environments

BTFE is a critical procurement item for manufacturing peroxide-curable fluoroelastomer compounds used in seals, gaskets, and O-rings for aerospace, automotive, and oil & gas applications. The incorporation of BTFE at 0.5-3 mol% introduces reactive bromine cure sites (≥0.05 wt% Br) that enable efficient crosslinking with organic peroxides and coagents [3]. This results in cured elastomers with superior resistance to heat, aggressive chemicals, and creep, which are unattainable with fluoropolymers based solely on TFE, HFP, or VDF. The choice of BTFE over non-functionalized comonomers is essential for achieving the required balance of processability and end-use performance in these demanding sealing applications [4].

Tailoring Polymer Microstructure for Specialized Dielectric Research

For academic and industrial R&D programs focused on the fundamental structure-property relationships of fluorinated dielectrics, BTFE is an irreplaceable research tool. Its distinct size and reactivity profile, intermediate between CTFE and HFP, leads to unique regioregularity and defect incorporation during copolymerization with VDF [5]. This allows researchers to systematically investigate the effects of specific molecular defects (single BTFE units vs. BTFE runs) on crystallinity, lamellar morphology, and dielectric relaxation dynamics [6]. Procurement of BTFE is therefore essential for advancing the scientific understanding of relaxor ferroelectric polymers and for developing the next generation of tailored dielectric materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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